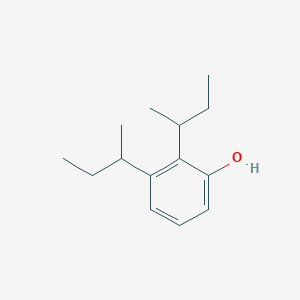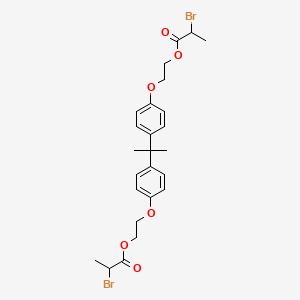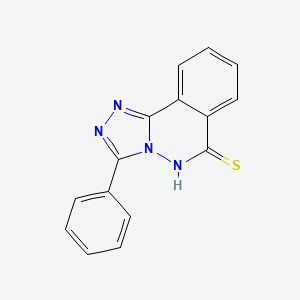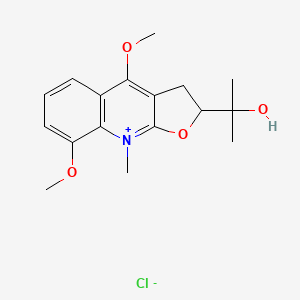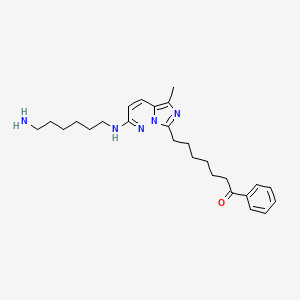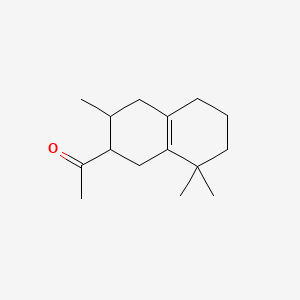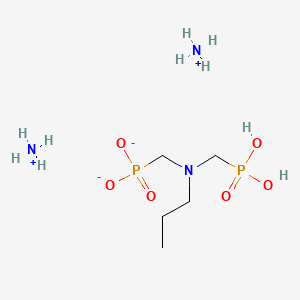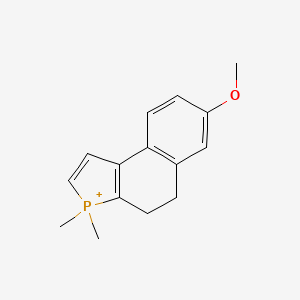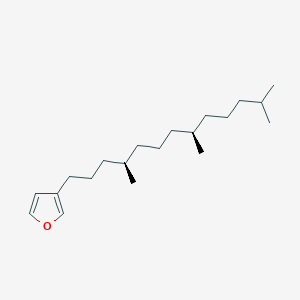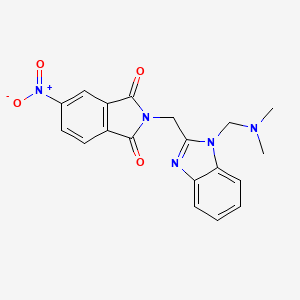
Meadowlactone, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It contains a cyclical lactone ring derived from a 5-hydroxy moiety on the Meadowfoam fatty acid, which confers a hydrophilic nature to one end of the molecule while the long fatty acid chain confers lipophilic attributes to the rest of the molecule . This unique structure gives Meadowlactone, (S)-, amphoteric properties, allowing it to provide balanced moisturization and improve skin tone and elasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meadowlactone, (S)-, is synthesized through the intramolecular condensation of the 5-hydroxy and carboxy groups of 5-hydroxyicosanoic acid . This reaction typically involves the use of a dehydrating agent to facilitate the formation of the lactone ring.
Industrial Production Methods
Industrial production of Meadowlactone, (S)-, involves the extraction of Meadowfoam fatty acid from the seeds of the Meadowfoam plant. The fatty acid is then subjected to chemical reactions to form the lactone ring, resulting in the production of Meadowlactone, (S)- .
Analyse Des Réactions Chimiques
Types of Reactions
Meadowlactone, (S)-, undergoes various chemical reactions, including:
Oxidation: Meadowlactone, (S)-, can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Meadowlactone, (S)-, can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Meadowlactone, (S)-, has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in skincare and dermatology.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
Mécanisme D'action
The mechanism of action of Meadowlactone, (S)-, involves its amphoteric properties, which allow it to interact with both hydrophilic and lipophilic environments. The lactone ring can open and close as a function of pH and the ionic character of the environment, providing balanced moisturization and improving skin tone and elasticity . The molecular targets and pathways involved include interactions with skin cells and modulation of hydration levels in the skin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Meadowfoam Seed Oil: Contains similar fatty acids but lacks the lactone ring structure.
Other Lactones: Compounds such as gamma-lactones and delta-lactones share similar ring structures but differ in their specific chemical properties and biological activities.
Uniqueness
Meadowlactone, (S)-, is unique due to its combination of a long fatty acid chain and a cyclical lactone ring, which provides both hydrophilic and lipophilic properties. This dual nature allows it to offer balanced moisturization and improve skin elasticity, making it particularly valuable in cosmetic and personal care applications .
Propriétés
Numéro CAS |
85535-79-1 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
(6S)-6-pentadecyloxan-2-one |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h19H,2-18H2,1H3/t19-/m0/s1 |
Clé InChI |
LLPDOHGLBDHCJZ-IBGZPJMESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]1CCCC(=O)O1 |
SMILES canonique |
CCCCCCCCCCCCCCCC1CCCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


